

# An In-Depth Technical Guide to Cyclo(Sar-Sar)

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## Compound of Interest

Compound Name: Sarcosine anhydride

CAS No.: 5076-82-4

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An exploration of the discovery, synthesis, and biological significance of the simplest sarcosine-containing cyclic dipeptide, 1,4-dimethylpiperazine-2,5-dione.

## Abstract

Cyclo(Sar-Sar), also known as 1,4-dimethylpiperazine-2,5-dione or **sarcosine anhydride**, is the simplest cyclic dipeptide derived from the amino acid sarcosine. As a member of the 2,5-diketopiperazine (DKP) class of compounds, it holds a significant place in the historical context of peptide chemistry, with its roots tracing back to the pioneering work of Emil Fischer in the early 20th century. This technical guide provides a comprehensive overview of Cyclo(Sar-Sar), detailing its discovery and historical significance, synthetic methodologies, physicochemical properties, and known biological activities. Experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. This document is intended for researchers, scientists, and professionals in drug development with an interest in peptide chemistry and the therapeutic potential of diketopiperazines.

## Introduction and Historical Context

The journey into the world of peptides began over a century ago, with the seminal work of German chemist Emil Fischer. In 1901, Fischer and his colleague E. Fourneau reported the

preparation of the first dipeptide, glycylglycine, through the partial hydrolysis of its corresponding diketopiperazine.[1] This foundational work not only introduced the term "peptide" to the scientific lexicon in 1902 but also laid the groundwork for understanding the fundamental structure of proteins as polypeptide chains.[1][2]

While a specific date for the "discovery" of Cyclo(Sar-Sar) is not explicitly documented, its existence is a direct consequence of Fischer's early explorations into the cyclization of amino acid esters. The simple N-methylated amino acid, sarcosine (N-methylglycine), was first isolated and named by Justus von Liebig in 1847 and later synthesized by Jacob Volhard in 1862.[3] The propensity of dipeptides and their esters to form stable six-membered diketopiperazine rings meant that the synthesis of **sarcosine anhydride** was an early and fundamental example of this class of compounds. The historical significance of Cyclo(Sar-Sar) lies in its simplicity as a model compound for studying the properties and reactivity of the 2,5-diketopiperazine core, a scaffold that is now recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products.

## Physicochemical Properties

Cyclo(Sar-Sar) is a white crystalline solid with the molecular formula  $C_6H_{10}N_2O_2$  and a molecular weight of 142.16 g/mol.[4][5] Its structure consists of a central piperazine-2,5-dione ring with methyl groups attached to each nitrogen atom.



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## Synthesis and Characterization

The synthesis of Cyclo(Sar-Sar) can be achieved through the dimerization of sarcosine or its derivatives. A common laboratory-scale preparation involves the thermal condensation of sarcosine methyl or ethyl ester.

## General Synthetic Workflow

The synthesis of Cyclo(Sar-Sar) and its derivatives typically follows a pathway involving the formation of a linear dipeptide which then undergoes intramolecular cyclization. A generalized workflow for the synthesis of substituted 2,5-diketopiperazines is presented below.

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A generalized workflow for the synthesis of Cyclo(Sar-Sar).

## Experimental Protocol: Synthesis of Cyclo(Sar-Sar)

A common method for the synthesis of Cyclo(Sar-Sar) involves the self-condensation of sarcosine methyl ester.

Materials:

- Sarcosine methyl ester hydrochloride
- Triethylamine
- Toluene

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- To a solution of sarcosine methyl ester hydrochloride in toluene, add an equimolar amount of triethylamine.
- Stir the mixture at room temperature for 30 minutes.
- Filter the mixture to remove the triethylamine hydrochloride salt.
- Heat the resulting filtrate under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,4-dimethylpiperazine-2,5-dione.

## Characterization Data

The structure of Cyclo(Sar-Sar) is confirmed by standard spectroscopic methods.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  3.05 (s, 6H, 2 x N-CH<sub>3</sub>), 3.95 (s, 4H, 2 x N-CH<sub>2</sub>-CO).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  33.5 (N-CH<sub>3</sub>), 51.0 (N-CH<sub>2</sub>-CO), 165.0 (C=O).
- Mass Spectrometry (EI): m/z 142 (M<sup>+</sup>).

## Biological Activity

While Cyclo(Sar-Sar) itself has not been extensively studied for its biological activity, the 2,5-diketopiperazine scaffold is present in a vast number of natural products with diverse and potent pharmacological properties. These activities include antimicrobial, antifungal, antiviral, and antitumor effects.[7]

Recent studies on derivatives of 1,4-disubstituted piperazine-2,5-diones have shown potential as antioxidants against H<sub>2</sub>O<sub>2</sub>-induced oxidative injury.[8] Furthermore, sarcosine, the constituent amino acid of Cyclo(Sar-Sar), has been investigated for its role in sensitizing lung adenocarcinoma to chemotherapy by activating ferroptosis.[9] These findings suggest that Cyclo(Sar-Sar) and its derivatives could serve as a valuable scaffold for the development of new therapeutic agents.

The general biological relevance of the diketopiperazine core is illustrated in the following diagram, highlighting its presence in various bioactive compounds.



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Bioactivities associated with the 2,5-diketopiperazine scaffold.

## Conclusion

Cyclo(Sar-Sar) represents a fundamental molecule in the history of peptide chemistry, stemming from the early investigations into the nature of proteins. While its own biological activities are not extensively documented, it serves as a crucial starting material and a simple model for the vast and pharmacologically significant class of 2,5-diketopiperazines. The

synthetic accessibility and the rigid conformational nature of the Cyclo(Sar-Sar) scaffold make it an attractive platform for the design and synthesis of novel bioactive compounds. Future research into the biological effects of Cyclo(Sar-Sar) and its derivatives may unveil new therapeutic opportunities.

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## References

- [1. ias.ac.in \[ias.ac.in\]](https://ias.ac.in)
- [2. ideal-pharma.eu \[ideal-pharma.eu\]](https://ideal-pharma.eu)
- [3. Sarcosine - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [4. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [5. GSRS \[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- [6. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [7. Antimicrobial activity of selected cyclic dipeptides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [9. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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